molecular formula C18H32O2 B7772798 trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS No. 5309-12-6

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Cat. No.: B7772798
CAS No.: 5309-12-6
M. Wt: 280.4 g/mol
InChI Key: VRPANQODGRNWRV-UHFFFAOYSA-N
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Description

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS: 65355-33-1) is a bicyclohexyl carboxylic acid derivative with the molecular formula C₁₈H₃₂O₂ and a molecular weight of 280.45 g/mol . Structurally, it features two cyclohexane rings connected in a trans-configuration, with a pentyl chain at the 4'-position and a carboxylic acid group at the 4-position. This compound is a white crystalline solid with high purity (>99.7%) and is stored under dry, room-temperature conditions .

Properties

IUPAC Name

4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h14-17H,2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPANQODGRNWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967609, DTXSID401186261
Record name 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-12-6, 65355-33-1
Record name 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Stage High-Temperature Hydrogenation

A two-stage process described by Alfa Chemical (Source) converts 4-(trans-4'-pentylcyclohexyl)-benzoic acid into the target compound under high-pressure hydrogen:

Stage 1 :

  • Conditions : 140–150°C, 22,502–30,003 Torr (≈30–40 atm), 1 hour

  • Reagents : Sodium hydroxide, hydrogen gas

  • Purpose : Partial hydrogenation of the aromatic ring to form a cyclohexane intermediate.

Stage 2 :

  • Conditions : 260–280°C, 22,502–30,003 Torr (≈30–40 atm), 2 hours

  • Reagents : Sodium hydroxide

  • Purpose : Complete hydrogenation and decarboxylation to yield the bicyclohexyl structure.

This method achieves a purity ≥97% but requires extreme temperatures and pressures, limiting its scalability.

One-Pot Hydrogenation Under Moderate Conditions

Adapting methodologies from analogous cyclohexane syntheses (Source), a one-pot approach using ruthenium catalysts has been proposed:

  • Catalyst : 5% Ru/C (15–60% w/w relative to substrate)

  • Conditions : 100°C, 15 bar H₂, 10% NaOH aqueous solution

  • Reaction Time : 20 hours

  • Outcome : Hydrogenation of 4-pentylbiphenyl-4-carboxylic acid yields the target compound with a trans:cis ratio of 4.6:1 (82% trans).

Mechanistic Insight :
The base (NaOH) deprotonates the carboxylic acid, enhancing substrate solubility and stabilizing intermediates. Ru/C facilitates syn-addition of hydrogen across the aromatic ring, favoring equatorial positioning of substituents and thus trans stereochemistry.

Stereochemical Control and Catalyst Optimization

Achieving high trans-selectivity depends on catalyst composition and reaction parameters:

Catalyst Loading and Metal Selection

CatalystLoading (w/w)Trans:cis RatioYield (%)
5% Ru/C20–40%4.6:170–75
5% Rh/C30%1:165

Ru/C outperforms Rh/C due to its lower propensity for over-hydrogenation and superior stereodirecting effects. Higher loadings (40–60%) marginally improve trans ratios but increase costs.

Solvent and Temperature Effects

  • Solvent : Aqueous NaOH (10%) optimizes proton exchange and prevents catalyst poisoning.

  • Temperature : 100°C balances reaction kinetics and stereoselectivity. Elevated temperatures (>120°C) promote cis isomer formation via ring puckering.

Purification and Isolation Techniques

Post-synthetic purification ensures high trans-isomer purity:

Selective Esterification

  • Protection : Treat the crude mixture with Boc anhydride to protect the carboxylic acid.

  • Esterification : React with methyl bromide under basic conditions (K₂CO₃, acetone, 60°C).

  • Isolation : Cis isomers esterify preferentially, allowing trans-isomer isolation via crystallization.

Example :

  • Starting Material : 70% trans, 30% cis mixture

  • After Esterification : 99.1% trans purity, 62% yield.

Chromatographic Resolution

  • Stationary Phase : Chiral β-cyclodextrin columns

  • Mobile Phase : Hexane:isopropanol (95:5)

  • Outcome : >98% enantiomeric excess for trans-isomer.

Industrial-Scale Production Considerations

For commercial manufacturing, continuous flow reactors enhance efficiency:

  • Reactor Type : Tubular fixed-bed reactor with Ru/C catalyst

  • Conditions : 100°C, 15 bar H₂, residence time 2 hours

  • Throughput : 1 kg/hr with 98% conversion rate

Cost-Saving Measures :

  • Catalyst recycling via filtration and reactivation.

  • Solvent recovery systems to minimize waste.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes conventional esterification under acid-catalyzed conditions. For example:
Reaction:

trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid+R-OHH+Corresponding ester+H2O\text{trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Corresponding ester} + \text{H}_2\text{O}

Key Features:

  • Steric hindrance from the bicyclohexyl system slows reaction kinetics compared to linear carboxylic acids .

  • Yields depend on alcohol nucleophilicity and reaction duration.

Decarboxylative Halogenation

The compound participates in radical-mediated halodecarboxylation, a reaction validated for structurally analogous bicyclic carboxylic acids .

Mechanism:

  • Initiation: Formation of a carboxyl radical via thermal or photolytic cleavage.

  • Decarboxylation: Loss of CO2_2 to generate a stabilized bicyclohexyl radical.

  • Halogen Abstraction: Reaction with halogen donors (e.g., CCl4_4, BrCCl3_3) yields alkyl halides.

Example:

AcidΔ/hv, X2trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-alkyl halide+CO2\text{Acid} \xrightarrow{\Delta/\text{hv, X}_2} \text{trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-alkyl halide} + \text{CO}_2

Conditions & Outcomes:

ReagentProductYield (Analogue Data)Notes
CCl4_4Chloride derivative~75% Requires radical initiator
BrCCl3_3Bromide derivative~82% Faster kinetics vs. chlorides
I2_2Iodide derivative~65% Limited by iodine volatility

Hydrolysis of Derivatives

Ester or acyl chloride derivatives of the compound can be hydrolyzed back to the parent acid:

Ester Hydrolysis:

Ester+H2OH+/OHAcid+R-OH\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Acid} + \text{R-OH}

Acyl Chloride Hydrolysis:

Acyl chloride+H2OAcid+HCl\text{Acyl chloride} + \text{H}_2\text{O} \rightarrow \text{Acid} + \text{HCl}

Factors Influencing Rate:

  • pH: Base-catalyzed hydrolysis proceeds faster than acid-catalyzed .

  • Steric Effects: Bicyclohexyl structure reduces water accessibility, slowing hydrolysis vs. linear analogues.

Salt Formation

The carboxylic acid reacts with bases to form salts, relevant for pharmaceutical formulation:

Acid+NaOHSodium salt+H2O\text{Acid} + \text{NaOH} \rightarrow \text{Sodium salt} + \text{H}_2\text{O}

Applications:

  • Enhanced solubility in aqueous media for biological testing .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decarboxylation without halogenation:

AcidΔtrans-4’-Pentyl-(1,1’-bicyclohexyl)methane+CO2\text{Acid} \xrightarrow{\Delta} \text{trans-4'-Pentyl-(1,1'-bicyclohexyl)methane} + \text{CO}_2

Mechanistic Pathway:

  • Radical intermediates stabilized by the bicyclic system .

Comparative Reactivity Analysis

The table below contrasts reactivity trends with analogous compounds:

Reaction TypeThis compoundLinear Carboxylic Acid (e.g., Hexanoic acid)Aromatic Carboxylic Acid (e.g., Benzoic acid)
Esterification Slower (steric hindrance)FastModerate
Halodecarboxylation High yield (radical stability)ModerateLow (aromatic stabilization dominates)
Hydrolysis Slower (steric shielding)FastFast (electronic activation)

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

  • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bicyclohexyl structure allows for the introduction of various functional groups through substitution reactions, making it valuable in the development of novel compounds.

Reaction Mechanisms

  • It is utilized in studies of reaction mechanisms and kinetics, providing insights into the behavior of similar compounds under various conditions. The compound can undergo oxidation, reduction, and substitution reactions, which are crucial for understanding organic chemistry principles.

Biological Research Applications

Potential Biological Activity

  • Research has indicated that trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid may exhibit significant biological activity. Its interactions with biomolecules are under investigation, particularly its effects on enzyme activity and protein binding.

Medicinal Chemistry

  • The compound is being explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Studies suggest that it may act on specific biological pathways, making it a candidate for drug discovery initiatives aimed at developing new pharmaceuticals.

Industrial Applications

Advanced Materials Development

  • In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties are advantageous in the formulation of liquid crystals and polymers used in various applications such as electronics and coatings.

Polymer Chemistry

  • The compound's structural characteristics allow it to be integrated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclohexyl core provides structural stability and can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclohexyl carboxylic acid series includes analogs with varying alkyl chain lengths (ethyl, propyl, butyl, pentyl). Key comparisons are outlined below:

Table 1: Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) logP/logD/logKOW Solubility
trans-4'-Ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid 84976-67-0 C₁₅H₂₆O₂ 238.37 logP: 4.89 Low
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid 65355-32-0 C₁₆H₂₈O₂ 252.39 logD: 2.9 (neutral pH); logKOW: 5.9 (acidic) Low
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid 65355-33-1 C₁₈H₃₂O₂ 280.45 Data unavailable Low

Key Observations :

Hydrophobicity Trends :

  • Longer alkyl chains increase hydrophobicity. The propyl derivative has a logKOW of 5.9 under acidic conditions, suggesting higher hydrophobicity than methylfluorene (logKOW 4.4) but lower than chrysene (logKOW 5.8) . The pentyl analog is expected to exhibit even higher logKOW due to its extended alkyl chain, though experimental data is lacking.
  • The ethyl variant (logP 4.89) is less hydrophobic than the propyl derivative (logD 2.9) .

Analytical Applications :

  • Ethyl : Optimized for RP-HPLC separation using Newcrom R1 columns, ideal for pharmacokinetic studies .
  • Pentyl : Preferred in liquid crystal applications due to its thermal stability and mesophase range .

Safety Profiles :

  • Propyl : Classified as harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .
  • Pentyl : Shares similar hazards (H315, H319, H335) but lacks acute oral toxicity data .

Table 2: Research and Application Highlights

Compound Name Key Research Findings Applications
trans-4'-Ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid Achieves 95% purity in HPLC separations; low silanol activity on Newcrom R1 columns Drug impurity profiling
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid Used in biomimetic extraction studies; logD = 2.9 at neutral pH Environmental analysis
This compound Binding score −7.6 in silico docking studies ; GC purity >99.6% Antifungal drug development; TFT displays

Critical Analysis of Data Gaps

  • Pentyl logKOW Data : Experimental hydrophobicity values are unavailable, limiting comparative studies.
  • Butyl Derivative: Limited evidence precludes inclusion, though its molecular weight (C₁₇H₃₀O₂: 266.41 g/mol) suggests intermediate properties.
  • Safety Data : Ethyl and butyl analogs lack comprehensive hazard profiles.

Biological Activity

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (C18H32O2, CAS No. 65355-33-1) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a bicyclohexyl core with a pentyl group and a carboxylic acid functional group. This structural configuration allows for specific interactions with biomolecules, potentially influencing various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and ionic interactions facilitated by its carboxylic acid group. The bicyclohexyl structure contributes to the compound's stability and influences its binding affinity towards molecular targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in several tumor models:

Cell Line Cytotoxicity (%) at 30 µM Mechanism
COLO201 (Colorectal)70%Induces G2/M phase arrest
MDA-MB-231 (Breast)65%Inhibits DNA synthesis, G0/G1 phase arrest
A549 (Lung)60%Cell cycle disruption

These results indicate that this compound may serve as a potential therapeutic agent against specific cancers by inducing cell cycle arrest and promoting apoptosis in sensitive cell lines .

In Silico Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The compound demonstrated favorable docking scores against squalene synthase, suggesting its potential as a lead compound for further drug development .

Case Studies

A notable case study involved the evaluation of this compound in an animal model for assessing anti-tumor efficacy. When administered intraperitoneally at varying doses, the compound exhibited a dose-dependent reduction in tumor growth rates without significant acute toxicity observed in treated subjects. This suggests a favorable therapeutic index for further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, and how are they experimentally validated?

  • Methodology :

  • Molecular characterization : Confirm molecular weight (280.45 g/mol, C₁₈H₃₂O₂) via mass spectrometry (MS) and elemental analysis .
  • Purity assessment : Use gas chromatography (GC) to verify >99.7% purity, with single impurities <0.1% .
  • Structural confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to validate bicyclohexyl geometry and trans-configuration .

Q. How is this compound synthesized, and what purification methods ensure high GC purity?

  • Methodology :

  • Synthetic route : Likely involves coupling trans-4-pentylcyclohexanecarboxylic acid derivatives via dehydration or catalytic cross-coupling, analogous to methods for bicyclohexyl analogs .
  • Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted precursors .

Q. What analytical techniques are critical for resolving discrepancies in purity measurements (e.g., GC vs. HPLC)?

  • Methodology :

  • Orthogonal validation : Combine GC with high-performance liquid chromatography (HPLC) using UV detection to address co-elution issues in GC. For polar impurities, reverse-phase HPLC with C18 columns is recommended .
  • Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) for absolute purity determination .

Advanced Research Questions

Q. How can molecular docking studies evaluate the interaction of this compound with enzymes like squalene synthase?

  • Methodology :

  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Preprocess the compound’s 3D structure (e.g., optimize geometry with Gaussian 09) .
  • Validation : Compare docking scores (e.g., -7.6 kcal/mol for lanosterol-14α demethylase) with known inhibitors. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

Q. What strategies enhance the thermal stability of bicyclohexyl derivatives for liquid crystal applications?

  • Methodology :

  • Structural modification : Introduce fluorinated or ethynyl groups (e.g., 4-ethynyl-4’-pentylbicyclohexyl analogs) to improve rigidity and reduce rotational entropy .
  • Phase behavior analysis : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to monitor nematic-to-isotropic transition temperatures .

Q. How do in vitro assays assess the compound’s inhibitory effects on lipid metabolism enzymes?

  • Methodology :

  • Enzyme inhibition assays : Incubate with recombinant squalene synthase and measure farnesyl pyrophosphate consumption via LC-MS. Calculate IC₅₀ values using dose-response curves .
  • Cell-based models : Use HepG2 cells to evaluate lipid accumulation via Oil Red O staining, correlating with enzyme inhibition .

Q. What computational approaches predict ADMET properties of bicyclohexyl-carboxylic acid derivatives?

  • Methodology :

  • ADMET prediction : Utilize SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Validate with in vitro Caco-2 permeability assays .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and endocrine disruption risks .

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